N-(4-methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(4-Methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-methoxybenzyl group at the amide nitrogen and a 5-methyltetrazole substituent at the 3-position of the benzene ring. Tetrazole rings are pharmacologically significant as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-5-3-4-14(10-15)17(23)18-11-13-6-8-16(24-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
SGHDFXKGVKZELW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The compound’s structural analogs from the evidence share benzamide backbones but differ in substituents, heterocyclic systems, and functional groups. Key comparisons are outlined below:
Core Benzamide Derivatives with Heterocyclic Modifications
a) N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
- Structure : Benzamide fused with a thiadiazole ring and isoxazole substituent.
- Molecular Weight : 348.39 g/mol (vs. ~331.36 g/mol for the target compound).
- Lower melting point (160°C) compared to analogs with acetylated pyridine systems (e.g., 8a: 290°C) .
- Synthesis: Reacted enaminone with hydroxylamine hydrochloride, yielding 70% crystallized product.
b) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Thiadiazole ring fused with acetylated pyridine.
- Molecular Weight : 414.49 g/mol.
- Key Features :
c) Target Compound: N-(4-Methoxybenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- Structure : Tetrazole ring at position 3 and 4-methoxybenzyl group at the amide.
- Key Features: Tetrazole’s ionizability (pKa ~4.9) mimics carboxylic acids, improving solubility in physiological conditions.
Functional Group Comparisons
Pharmacological and Chemical Implications
- Tetrazole vs. Thiadiazole/Isoxazole : Tetrazole’s ionizability enhances solubility and target binding compared to neutral thiadiazole/isoxazole systems. However, thiadiazole’s sulfur atom may improve metal coordination (e.g., in enzyme inhibition) .
- Methoxybenzyl vs. Hydroxy-dimethylethyl : The methoxy group’s electron-donating effect increases stability against oxidative metabolism compared to ’s hydroxyl group, which may undergo glucuronidation .
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